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Compound of Interest

Compound Name: SGC2085 hydrochloride

Cat. No.: B593814

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SGC2085 hydrochloride,
a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1
(CARM1/PRMT4). This document details its chemical structure, physicochemical properties,
mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

SGC2085 hydrochloride is the hydrochloride salt of SGC2085. Its chemical and physical
properties are summarized in the table below.
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Property Value

(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-

IUPAC Name methylphenyl]methyl]propanamide
hydrochloride
1821908-49-9 (HCI), 1821908-48-8 (free base)
CAS Number
[1]
Chemical Formula C19H25CIN202[1]
Molecular Weight 348.87 g/mol [1]
C--INVALID-LINK--
SMILES C(=0O)NCC1=CC=C(0C2=CC(C)=CC(C)=C2)C(
C)=CL1.[H]CI[1]
- DMSO: = 2.5 mg/mL, Ethanol: Soluble, Water:
Solubility
Insoluble
Appearance Solid powder[1]
Purity >98%]1]
Store at -20°C for long-term (months to years)
Storage

or 0-4°C for short-term (days to weeks)[1].

Chemical Structure of SGC2085 Hydrochloride
Figure 1: Chemical structure of SGC2085 hydrochloride.

Mechanism of Action

SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine
Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).
[2][3] It exhibits an ICso value of 50 nM for CARML1 in cell-free assays.[2] The compound
demonstrates high selectivity for CARM1, being over 100-fold more selective against other
protein methyltransferases (PRMTSs), with the exception of PRMT6 where the ICso is 5.2 puM.[2]

CARML1 is a crucial enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-
methionine (SAM) to the arginine residues of histone and non-histone proteins. This post-
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translational modification plays a significant role in the regulation of gene transcription. By
inhibiting CARM1, SGC2085 can modulate the expression of genes involved in various cellular
processes.

Signaling Pathways

CARM1 is implicated in several signaling pathways that are critical in both normal physiology
and disease states, particularly in cancer. Inhibition of CARM1 by SGC2085 can therefore
impact these pathways. One such key pathway is the Wnt/p-catenin signaling cascade.
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Figure 2: Simplified Wnt/B-catenin signaling pathway showing CARM1 co-activation and
inhibition by SGC2085.

Experimental Protocols
In Vitro Cell-Based Assay for CARML1 Inhibition

This protocol describes a general method for evaluating the cellular activity of SGC2085 in a
cell line such as HEK293.

Materials:
¢ HEK?293 cells

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum
(FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin

SGC2085 hydrochloride

Dimethyl sulfoxide (DMSO)

12-well plates

Cell lysis buffer (e.g., RIPA buffer)

Protein assay kit (e.g., BCA)

SDS-PAGE and Western blotting reagents and equipment

Primary antibodies against CARM1 substrate (e.g., methylated histone H3) and loading
control (e.g., B-actin)

Secondary antibodies (HRP-conjugated)
Chemiluminescence substrate
Procedure:

e Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at
37°C in a humidified atmosphere with 5% CO-.
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Cell Seeding: Seed the cells in 12-well plates at a density that will result in approximately 70-
80% confluency at the time of treatment.

Compound Preparation: Prepare a stock solution of SGC2085 hydrochloride in DMSO.
Further dilute the stock solution in culture medium to achieve the desired final
concentrations. Ensure the final DMSO concentration is consistent across all wells and does
not exceed 0.1%.

Cell Treatment: Treat the cells with varying concentrations of SGC2085 hydrochloride for a
specified duration (e.g., 24-48 hours). Include a vehicle control (DMSO-treated) group.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable
lysis buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a protein
assay Kkit.

Western Blotting:
o Normalize the protein concentrations of the lysates.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1
hour at room temperature.

o Incubate the membrane with the primary antibody against the methylated substrate of
CARML1 overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Detect the protein bands using a chemiluminescence substrate and an imaging system.

o Strip and re-probe the membrane with a loading control antibody to ensure equal protein
loading.
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o Data Analysis: Quantify the band intensities using densitometry software. Normalize the
intensity of the methylated protein to the loading control. Calculate the percentage of
inhibition at each SGC2085 concentration relative to the vehicle control.

Proposed Synthetic Route

A specific, detailed synthesis protocol for SGC2085 hydrochloride is not readily available in
the public domain. However, based on its chemical structure, a plausible synthetic route can be
proposed involving two key steps: reductive amination to form the benzylamine intermediate,
followed by amide coupling.

Step 1: Synthesis of 4-((4-(3,5-dimethylphenoxy)-3-methylbenzyl)amino)propan-2-amine
(Intermediate 1)

This step involves the reductive amination of 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde
with (S)-alaninamide.

Materials:

4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde

(S)-alaninamide

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Acetic acid

Procedure:

o Dissolve 4-(3,5-dimethylphenoxy)-3-methylbenzaldehyde and (S)-alaninamide in DCM.

e Add a catalytic amount of acetic acid to the mixture.

 Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

e Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude intermediate.

Purify the intermediate by column chromatography.
Step 2: Synthesis of SGC2085 (Amide Coupling)

This step involves the coupling of Intermediate 1 with a suitable carboxylic acid or its activated
derivative. For SGC2085, this would be propanoic acid.

Materials:
e Intermediate 1
e Propanoic acid

e Acoupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-
Dicyclohexylcarbodiimide (DCC)

e Abase such as N,N-Diisopropylethylamine (DIPEA)
e Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Dissolve Intermediate 1 and propanoic acid in anhydrous DMF.

Add DIPEA to the reaction mixture.

Add the coupling agent (EDC or DCC) to the mixture at 0°C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by column chromatography to yield SGC2085 free base.

Step 3: Formation of SGC2085 Hydrochloride

Dissolve the purified SGC2085 free base in a suitable solvent such as diethyl ether or ethyl
acetate.

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
The hydrochloride salt will precipitate out of the solution.

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

4-(3,5-dimethylphenoxy)-
3-methylbenzaldehyde

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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